molecular formula C8H6ClN3O2 B12329950 Methyl 5-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate CAS No. 2009345-83-7

Methyl 5-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate

Cat. No.: B12329950
CAS No.: 2009345-83-7
M. Wt: 211.60 g/mol
InChI Key: XWPMDBMALJQXBS-UHFFFAOYSA-N
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Description

Methyl 5-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The presence of the triazole ring fused with the pyridine ring imparts unique chemical properties to this compound, making it a valuable scaffold in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the microwave-mediated synthesis method due to its efficiency and eco-friendliness. The broad substrate scope and good functional group tolerance of this method make it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolopyridine derivatives with different functional groups.

Scientific Research Applications

Methyl 5-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 5-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an inverse agonist for RORγt and inhibitors for PHD-1, JAK1, and JAK2 . These interactions can modulate various biological processes, making it a valuable compound in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate is unique due to its specific chemical structure, which imparts distinct biological activities. Its ability to act on multiple molecular targets and pathways makes it a versatile compound in drug discovery and development.

Properties

CAS No.

2009345-83-7

Molecular Formula

C8H6ClN3O2

Molecular Weight

211.60 g/mol

IUPAC Name

methyl 5-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate

InChI

InChI=1S/C8H6ClN3O2/c1-14-8(13)5-2-6(9)12-7(3-5)10-4-11-12/h2-4H,1H3

InChI Key

XWPMDBMALJQXBS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=NC=NN2C(=C1)Cl

Origin of Product

United States

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